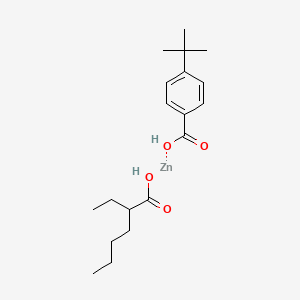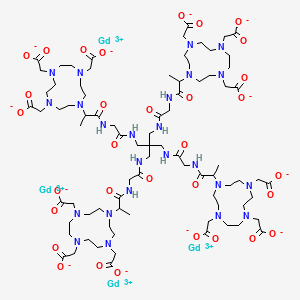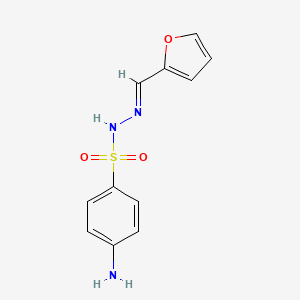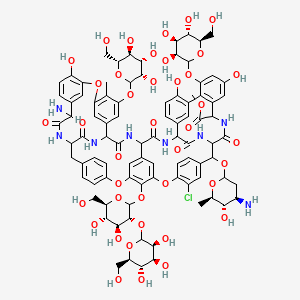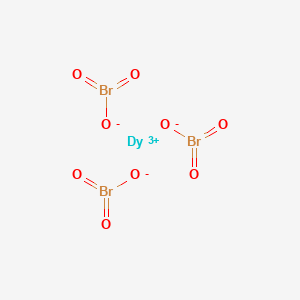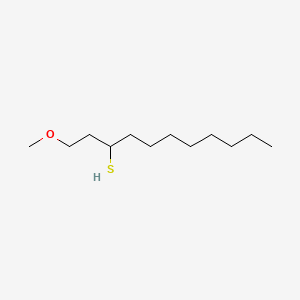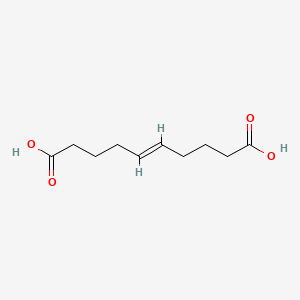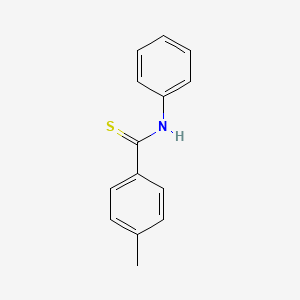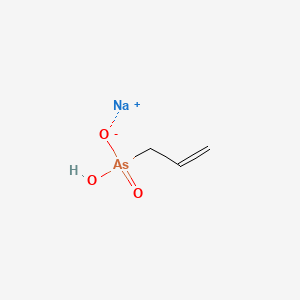
Sodium hydrogen allylarsonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hydrogen allylarsonate is a heterocyclic organic compound with the molecular formula C₃H₇AsO₃Na. It is known for its unique structure, which includes an arsenic atom bonded to an allyl group and a sodium ion. This compound is primarily used in research and experimental applications due to its specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium hydrogen allylarsonate can be synthesized through the reaction of allyl arsenic compounds with sodium hydroxide. The reaction typically involves the following steps:
Preparation of Allyl Arsenic Compound: Allyl arsenic compounds are prepared by reacting arsenic trioxide with allyl alcohol in the presence of a catalyst.
Formation of this compound: The allyl arsenic compound is then reacted with sodium hydroxide under controlled conditions to form this compound.
Industrial Production Methods
While this compound is primarily used for research purposes, its industrial production involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium hydrogen allylarsonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other related compounds.
Reduction: It can be reduced to form arsenic hydrides.
Substitution: The allyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and related compounds.
Reduction: Arsenic hydrides.
Substitution: Compounds with different functional groups replacing the allyl group.
Applications De Recherche Scientifique
Sodium hydrogen allylarsonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which sodium hydrogen allylarsonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The arsenic atom in the compound can form bonds with sulfur-containing amino acids in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium arsenite: Similar in containing arsenic but lacks the allyl group.
Sodium arsenate: Contains arsenic but has different oxidation states and functional groups.
Allyl arsenic compounds: Similar in containing the allyl group but may have different counterions or additional functional groups.
Uniqueness
Sodium hydrogen allylarsonate is unique due to its specific combination of an allyl group and an arsenic atom bonded to a sodium ion. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Propriétés
Numéro CAS |
94278-22-5 |
|---|---|
Formule moléculaire |
C3H6AsNaO3 |
Poids moléculaire |
187.99 g/mol |
Nom IUPAC |
sodium;hydroxy(prop-2-enyl)arsinate |
InChI |
InChI=1S/C3H7AsO3.Na/c1-2-3-4(5,6)7;/h2H,1,3H2,(H2,5,6,7);/q;+1/p-1 |
Clé InChI |
PCBQATSNTHKKOV-UHFFFAOYSA-M |
SMILES canonique |
C=CC[As](=O)(O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


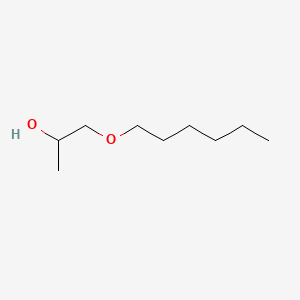
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)

